molecular formula C16H19N3OS B5633206 1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE

1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE

Cat. No.: B5633206
M. Wt: 301.4 g/mol
InChI Key: MCSJVIRIPKYNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE is a complex organic compound that features a triazinane ring substituted with an ethylphenyl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE
  • 1-(2-CHLOROPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE

Uniqueness

1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(2-ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-13-6-3-4-8-15(13)19-12-18(11-17-16(19)21)10-14-7-5-9-20-14/h3-9H,2,10-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSJVIRIPKYNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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